TA-993

Stereoisomer selectivity Calcium channel antagonism Structure-activity relationship

Procure the definitive l-cis stereoisomer for antiplatelet research. This prodrug requires metabolic activation to MB3 for GPIIb/IIIa inhibition, with >100-fold higher potency than the d-cis form and negligible calcium channel antagonism. It uniquely reverses existing platelet aggregation and improves erythrocyte deformability, capabilities absent from ASA and other classes. Ensure experimental validity with the correct stereochemistry.

Molecular Formula C23H28N2O3S
Molecular Weight 412.5 g/mol
CAS No. 122024-96-8
Cat. No. B056349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTA-993
CAS122024-96-8
Synonyms3-acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one
TA 993
TA 993, (cis-(+-)) maleate
TA 993, (cis-(-)) fumarate
TA 993, (cis-(-)) fumarate 1:1
TA-993
Molecular FormulaC23H28N2O3S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2C(C(=O)N(C3=C(S2)C=C(C=C3)C)CCN(C)C)OC(=O)C
InChIInChI=1S/C23H28N2O3S/c1-15-6-9-18(10-7-15)22-21(28-17(3)26)23(27)25(13-12-24(4)5)19-11-8-16(2)14-20(19)29-22/h6-11,14,21-22H,12-13H2,1-5H3
InChIKeyFVGKAJGOHWOXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TA-993 CAS 122024-96-8: 1,5-Benzothiazepine Antiplatelet Agent with l-cis Stereochemical Configuration


TA-993 (CAS 122024-96-8) is a 1,5-benzothiazepine derivative with the full chemical name (-)-cis-3-acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one maleate [1]. The compound is a structural analog of the calcium channel antagonist diltiazem but possesses an l-cis stereochemical configuration that fundamentally alters its pharmacological profile, conferring potent antiplatelet aggregating activity while substantially attenuating calcium channel antagonism [2]. TA-993 functions as a prodrug that undergoes metabolic conversion in vivo to MB3 (deacetyl and N-monomethyl TA-993), the principal active metabolite responsible for the majority of observed antiplatelet effects [3].

Why TA-993 Cannot Be Replaced by Other 1,5-Benzothiazepine Derivatives in Antiplatelet Research


Generic substitution of TA-993 with other 1,5-benzothiazepine derivatives or conventional antiplatelet agents is not scientifically justifiable due to three quantifiable factors: stereochemical specificity, metabolic activation requirements, and divergent pharmacological targets. The l-cis stereoisomer of TA-993 is the active antiplatelet configuration, whereas the d-cis isomer (diltiazem) exhibits negligible antiplatelet activity relative to its calcium channel antagonism [1]. Furthermore, TA-993 functions as a prodrug whose in vivo activity depends critically on metabolic conversion to MB3, with the parent compound being several hundred times less potent than its primary active metabolite [2]. This metabolic activation pathway is compound-specific and cannot be assumed for structural analogs. Additionally, unlike ASA which inhibits only cyclooxygenase-dependent pathways, TA-993 and MB3 act via a distinct mechanism involving inactivation of glycoprotein IIb/IIIa receptors through inhibition of actin polymerization, bypassing the cAMP/cGMP signaling cascades utilized by phosphodiesterase inhibitors such as cilostazol [3]. These fundamental differences in stereochemistry, metabolism, and mechanism render in-class substitution scientifically invalid.

TA-993 Quantified Differentiation: Direct Comparative Data Against d-cis Isomer, Parent Compound, ASA, Ticlopidine, Cilostazol, and RGDS


Stereochemical Specificity: l-cis TA-993 Antiplatelet Activity vs. d-cis Isomer and Diltiazem

TA-993 possesses an l-cis stereochemical configuration that is essential for its antiplatelet activity, whereas the d-cis isomer (d-TA-993) and its structural analog diltiazem (d-cis configuration) demonstrate markedly different pharmacological profiles. The Ca2+-antagonistic action of TA-993 in depolarized canine basilar arteries is approximately 1/10 the potency of diltiazem and d-TA-993 [1]. The d isomer of the active metabolite MB3 was >100 times less potent than the l isomer in inhibiting platelet aggregation [1]. This stereochemical requirement demonstrates that antiplatelet action is more characteristic of the l-cis than the d-cis 1,5-benzothiazepine structure [1].

Stereoisomer selectivity Calcium channel antagonism Structure-activity relationship

Metabolic Activation: MB3 Metabolite Potency Relative to Parent TA-993 and GPIIb/IIIa Antagonist RGDS

TA-993 functions as a prodrug requiring metabolic conversion to MB3 (deacetyl and N-monomethyl TA-993) for full antiplatelet efficacy. In vitro studies demonstrate that MB3 exhibits an IC50 of <1 μmol/L against human platelet aggregation, which is several hundred times more potent than the parent compound TA-993 [1]. In ADP-induced fibrinogen binding assays, the antiplatelet effect of MB3 was about 300 times more potent than both TA-993 and the glycoprotein IIb/IIIa receptor antagonist Arg-Gly-Asp-Ser (RGDS) [2].

Prodrug activation Metabolite potency GPIIb/IIIa antagonism

Qualitative Differentiation: Dual-Phase ADP-Induced Aggregation Inhibition and Disaggregation Effect vs. ASA

Unlike acetylsalicylic acid (ASA), which only inhibits the secondary (cyclooxygenase-dependent) phase of aggregation, TA-993 inhibits both the primary and secondary phases of ADP-induced platelet aggregation in human platelets in vitro and also exhibits a disaggregating effect on pre-formed human platelet aggregates [1]. This functional distinction is mechanistically significant: ASA's inhibition is limited to the amplification phase, whereas TA-993 and its metabolite MB3 directly interfere with glycoprotein IIb/IIIa receptor activation via inhibition of actin polymerization, affecting both the initial primary aggregation response and subsequent amplification [2].

Dual-phase inhibition Platelet disaggregation ADP pathway

Hemodynamic Selectivity: Femoral Blood Flow Increase Without Significant Blood Pressure Reduction vs. Diltiazem

TA-993 exhibits a selective increasing action on limb blood flow with little influence on arterial blood pressure, a profile that distinguishes it from the non-selective calcium channel antagonist diltiazem [1]. In anesthetized dogs, TA-993 at 100 μg/kg i.v. increased femoral blood flow when administered to the recipient dog but not the donor dog in a cross-circulation preparation, and this effect was completely inhibited by pretreatment with the ganglionic blocker hexamethonium [1]. The mechanism is mediated by selective suppression of sympathetic nerve activity without direct action on adrenergic receptors [1]. In contrast, diltiazem produces blood pressure reduction concomitant with its vasodilatory effects due to direct calcium channel blockade [2].

Limb blood flow Sympathetic nerve activity Vascular selectivity

Erythrocyte Hemorheological Improvement: Blood Filterability Enhancement Not Observed with Ticlopidine or Aspirin

TA-993 and its metabolite MB3 improve erythrocyte hemorheological properties through a mechanism distinct from conventional antiplatelet agents. In a comparative study, treatment of rats with TA-993 (10 mg/kg/day p.o.) for 10 days significantly increased blood filterability, a measure of erythrocyte deformability and microcirculatory flow [1]. Under identical experimental conditions, ticlopidine and aspirin did not show this effect [1]. TA-993 and MB3 also concentration-dependently lowered the viscosity of rat erythrocyte suspensions and inhibited both hypotonic hemolysis of human erythrocytes and mechanical hemolysis induced by turbulent flow [1].

Hemorheology Erythrocyte deformability Blood viscosity

TA-993 CAS 122024-96-8 Validated Experimental Application Scenarios


Investigation of l-cis 1,5-Benzothiazepine Stereochemical Specificity in Platelet Function

Researchers studying the stereochemical determinants of antiplatelet activity within the 1,5-benzothiazepine class should employ l-cis TA-993 as the active reference compound. The >100-fold potency difference between l-isomer and d-isomer MB3, combined with the ≈1/10 calcium channel antagonism relative to diltiazem, provides a validated system for dissecting stereochemistry-activity relationships [1]. This is essential for structure-activity relationship studies where d-cis analogs would produce confounding calcium channel-mediated effects.

Prodrug Metabolic Activation Studies in Antiplatelet Pharmacology

TA-993 serves as a validated prodrug model for studying metabolic activation-dependent antiplatelet pharmacology. The parent compound's antiplatelet activity is several hundred times weaker than its active metabolite MB3, and MB3 is approximately 300 times more potent than RGDS in ADP-induced fibrinogen binding assays [1][2]. This system is suitable for investigations of deacetylation and N-demethylation pathways in antiplatelet prodrug activation, as well as for comparative studies of GPIIb/IIIa antagonism via actin polymerization inhibition.

Peripheral Circulatory Insufficiency Models Requiring Combined Antiplatelet and Hemorheological Effects

In rat models of hindlimb ischemia induced by abdominal aorta occlusion, TA-993 at 10 mg/kg i.d. significantly increased femoral arterial blood flow through collateral circulation, decreased whole blood viscosity, and ameliorated the decrease in skeletal muscle developed tension to sham-operated levels [1]. The unique combination of antiplatelet activity and erythrocyte deformability improvement, the latter not observed with ticlopidine or aspirin, makes TA-993 the appropriate tool compound for investigating therapeutic mechanisms in peripheral circulatory insufficiency where both thrombotic and microcirculatory rheological factors contribute [2].

ADP-Induced Platelet Aggregation Studies Requiring Dual-Phase Inhibition and Disaggregation Capacity

For experimental protocols requiring inhibition of both primary and secondary phases of ADP-induced platelet aggregation plus the ability to reverse existing aggregation, TA-993 provides capabilities absent from ASA and other cyclooxygenase inhibitors [1]. The disaggregating effect on pre-formed human platelet aggregates and the dual-phase inhibition profile are relevant for studies examining the role of primary aggregation pathways or investigating reversal of established platelet activation, where ASA-based approaches would be mechanistically insufficient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for TA-993

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.